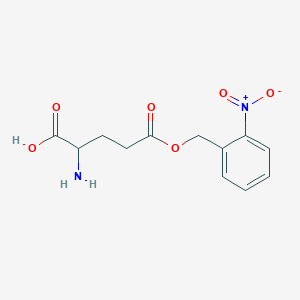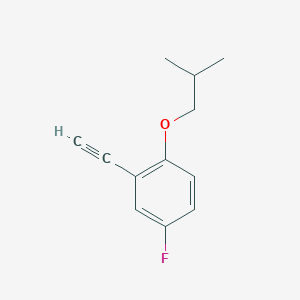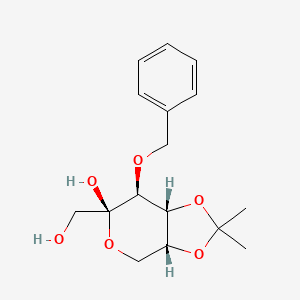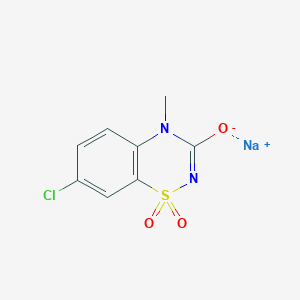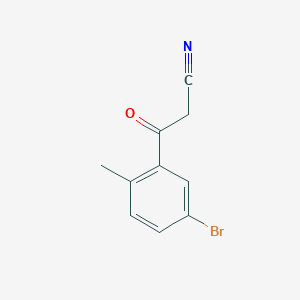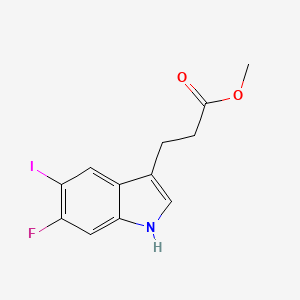![molecular formula C19H24N2O4 B13712608 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a complex organic compound with significant applications in medicinal chemistry and organic synthesis. It is characterized by its unique bicyclic structure, which includes a pyrrolo[3,4-b]pyridine core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group, typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired dione structure, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl bromide, benzyl chloride, and other alkylating agents in the presence of bases like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use this compound to study the structure-activity relationships of bioactive molecules, aiding in the design of new therapeutic agents.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials, contributing to advancements in materials science and chemical engineering.
Wirkmechanismus
The mechanism of action of 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
1-Boc-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: This compound shares a similar core structure but lacks the dione functionality, resulting in different reactivity and applications.
6-Benzyl-1H-octahydropyrrolo[3,4-b]pyridine: Another related compound with a similar bicyclic structure but different substituents, leading to variations in chemical behavior and biological activity.
Uniqueness: 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is unique due to its specific dione functionality, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C19H24N2O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
tert-butyl 6-benzyl-5,7-dioxo-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)25-18(24)20-11-7-10-14-15(20)17(23)21(16(14)22)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3 |
InChI-Schlüssel |
AMHHZFWIZBPERG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



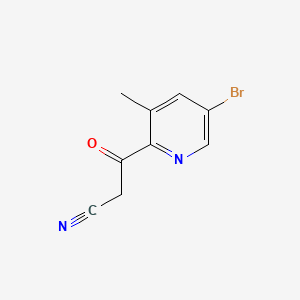
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
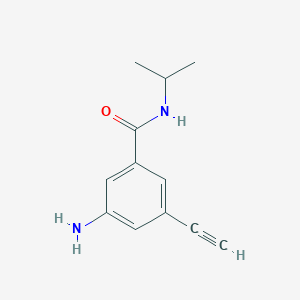
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
